molecular formula C13H17NO3 B3834417 4-(benzoylamino)hexanoic acid

4-(benzoylamino)hexanoic acid

Cat. No. B3834417
M. Wt: 235.28 g/mol
InChI Key: NEXUYXKGGLOADG-UHFFFAOYSA-N
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Description

4-(Benzoylamino)hexanoic acid, also known as BHA, is an organic compound that has gained attention in scientific research due to its potential applications in various fields. BHA is a derivative of the amino acid lysine and has been synthesized through various methods.

Scientific Research Applications

4-(benzoylamino)hexanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-(benzoylamino)hexanoic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for conditions such as arthritis and cardiovascular disease. 4-(benzoylamino)hexanoic acid has also been studied for its potential use as an antibiotic and as a drug delivery system.
In agriculture, 4-(benzoylamino)hexanoic acid has been shown to have antimicrobial properties, making it a potential natural preservative for food and agricultural products. 4-(benzoylamino)hexanoic acid has also been studied for its potential use as a growth promoter for plants.
In materials science, 4-(benzoylamino)hexanoic acid has been studied for its potential use as a polymer additive and as a corrosion inhibitor.

Mechanism of Action

4-(benzoylamino)hexanoic acid's mechanism of action is not fully understood, but it is believed to be related to its ability to scavenge free radicals and inhibit the production of reactive oxygen species. 4-(benzoylamino)hexanoic acid has also been shown to inhibit the activity of enzymes involved in inflammation and to modulate the immune response.
Biochemical and Physiological Effects:
4-(benzoylamino)hexanoic acid has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antimicrobial activity. 4-(benzoylamino)hexanoic acid has also been shown to modulate the immune response and to have potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-(benzoylamino)hexanoic acid's advantages for lab experiments include its low toxicity and its ability to scavenge free radicals and inhibit the production of reactive oxygen species. However, 4-(benzoylamino)hexanoic acid's limitations include its potential to interfere with the activity of enzymes involved in metabolism and its potential to interact with other compounds in complex mixtures.

Future Directions

For 4-(benzoylamino)hexanoic acid research include further studies on its potential therapeutic applications, its antimicrobial properties, and its potential use as a natural preservative and growth promoter in agriculture. 4-(benzoylamino)hexanoic acid's potential as a polymer additive and corrosion inhibitor should also be further explored. Additionally, studies on the safety and toxicity of 4-(benzoylamino)hexanoic acid should be conducted to determine its suitability for various applications.
In conclusion, 4-(benzoylamino)hexanoic acid is a compound with potential applications in various fields, including medicine, agriculture, and materials science. Its mechanism of action and biochemical and physiological effects are still being studied, and its advantages and limitations for lab experiments should be carefully considered. Future research on 4-(benzoylamino)hexanoic acid should focus on its potential therapeutic applications, its antimicrobial properties, and its potential use in agriculture and materials science.

properties

IUPAC Name

4-benzamidohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-11(8-9-12(15)16)14-13(17)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXUYXKGGLOADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)O)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzamidohexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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